[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine
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Overview
Description
[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine: is a chemical compound with the molecular formula C10H24N2Si. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a trimethylsilylmethyl group attached to the piperidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine typically involves the reaction of piperidine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed:
Oxidation: Hydroxyl derivatives, oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound is used in biological research to study the effects of silyl groups on biological activity. It serves as a model compound to investigate the interactions between silyl groups and biological molecules, such as proteins and nucleic acids.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their pharmacological properties, including their ability to interact with specific biological targets.
Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets. The trimethylsilylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other proteins. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: This compound shares the trimethylsilylmethyl group but differs in the presence of a benzylamine moiety.
N-(Trimethylsilylmethyl)piperidine: Similar to [1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine but lacks the methanamine group.
Uniqueness: The uniqueness of this compound lies in its combination of the trimethylsilylmethyl group with the piperidine ring and methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H24N2Si |
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Molecular Weight |
200.40 g/mol |
IUPAC Name |
[1-(trimethylsilylmethyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C10H24N2Si/c1-13(2,3)9-12-7-5-4-6-10(12)8-11/h10H,4-9,11H2,1-3H3 |
InChI Key |
QBIVOHRTMVLAKB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN1CCCCC1CN |
Origin of Product |
United States |
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